molecular formula C11H6ClN3O2S B12611944 3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro-

3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro-

Cat. No.: B12611944
M. Wt: 279.70 g/mol
InChI Key: PCDHMCMCHWAJMU-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- is a chemical compound with a complex structure that includes a quinoline ring, a nitrile group, a chlorine atom, a methylthio group, and a nitro group

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to an aryl nitrile using copper(I) cyanide.

    Methylthio Group Addition: The methylthio group can be introduced via nucleophilic substitution using a methylthiolating agent such as methylthiolate.

    Nitration: The nitro group can be introduced through nitration using a mixture of concentrated nitric and sulfuric acids.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide using acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- can be compared with other similar compounds, such as:

    3-Quinolinecarbonitrile, 4-chloro-8-methoxy-: This compound has a methoxy group instead of a methylthio group, which may affect its reactivity and biological activity.

    3-Quinolinecarbonitrile, 2-amino-4-chloro-8-methoxy-:

    3-Quinolinecarbonitrile, 4-chloro-8-fluoro-7-methoxy-: The fluorine atom can influence the compound’s stability and reactivity.

The uniqueness of 3-Quinolinecarbonitrile, 4-chloro-8-(methylthio)-6-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H6ClN3O2S

Molecular Weight

279.70 g/mol

IUPAC Name

4-chloro-8-methylsulfanyl-6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C11H6ClN3O2S/c1-18-9-3-7(15(16)17)2-8-10(12)6(4-13)5-14-11(8)9/h2-3,5H,1H3

InChI Key

PCDHMCMCHWAJMU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-]

Origin of Product

United States

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